molecular formula C15H10N2O3 B8799182 2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 1239164-92-1

2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B8799182
CAS RN: 1239164-92-1
M. Wt: 266.25 g/mol
InChI Key: UFBFVWKKYDOQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1239164-92-1

Product Name

2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-14-12(15(19)20)9-10-5-4-8-16-13(10)17(14)11-6-2-1-3-7-11/h1-9H,(H,19,20)

InChI Key

UFBFVWKKYDOQHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C=C(C2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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CCOC(=O)c1cc2cccnc2n(-c2ccccc2)c1=O
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Synthesis routes and methods III

Procedure details

2.00 g (6.8 mmol) of ethyl 2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate was dissolved in 1,4-dioxane (100 mL), and 1.41 g (10.2 mmol) of potassium carbonate and 200 mL of water were added thereto at room temperature. The resulting mixture was stirred for 3 hours at 50° C. The solvent was distilled off under reduced pressure from the reaction mixture, and the residue was dissolved in water. Concentrated hydrochloric acid was added thereto to make the solution acidic. A solid precipitated therefrom was separated by filtration, and was dried. Thus, 1.72 g of the title compound was obtained as pale yellow crystals (yield: 95%).
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ethyl 2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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2 g
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100 mL
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1.41 g
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200 mL
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